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Introduction
The discovery of cadherins revolutionized our understanding of tissue morphogenesis and

homeostasis. These calcium-dependent transmembrane proteins are the primary mediators of

cell-cell adhesion in vertebrates, playing a crucial role in the formation and maintenance of

tissues and organs. Seminal work, particularly on avian models, was instrumental in identifying

and characterizing the function of these adhesion molecules. This technical guide provides an

in-depth exploration of the discovery of the role of avian cadherin peptides in cell adhesion,

focusing on the core molecular interactions, experimental methodologies, and the signaling

pathways that govern their function.

The Discovery of Cadherins: A Calcium-Dependent
Adhesion System
The journey to understanding cadherin-mediated cell adhesion began with the observation that

dissociated embryonic cells could reaggregate, but that this process was dependent on the

method of dissociation. In the late 1970s, Masatoshi Takeichi's pioneering work demonstrated

that vertebrate cells possess two distinct adhesion systems: a calcium-independent system and

a calcium-dependent one.[1]
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His key experiments involved treating Chinese hamster V79 cells with trypsin in the presence

or absence of calcium.[2] He observed that trypsin treatment in the absence of calcium (plus

the chelating agent EDTA) destroyed the cell's ability to adhere to each other.[2] However, if

calcium was present during the trypsin treatment, the cells remained adhesion-competent.[2]

This led to the conclusion that a specific cell surface protein, protected by calcium from tryptic

digestion, was responsible for this robust cell-cell adhesion.[1] This calcium-dependent

adhesion molecule was later named "cadherin."[3][4]

Further studies by Yoshida and Takeichi in 1982 led to the identification of a 140-kDa protein on

the surface of teratocarcinoma cells that was essential for this calcium-dependent adhesion.[5]

This protein, later identified as E-cadherin, was the first member of the cadherin superfamily to

be characterized.[5] Subsequent research in avian systems, particularly the chick embryo, led

to the discovery of N-cadherin, which is crucial for the development of the nervous system.[6]

Quantitative Analysis of Cadherin-Mediated
Adhesion
The strength and specificity of cadherin-mediated adhesion are critical for tissue organization.

Quantitative studies have been essential in elucidating the biophysical properties of these

interactions. While much of the early work was qualitative, subsequent studies have provided

valuable quantitative data on cadherin binding affinities and kinetics.
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Cadherin

Type
Interaction

Dissociation

Constant

(Kd)

Dissociation

Rate (koff)

Organism/Sy

stem
Reference

Mouse N-

cadherin
Homophilic 22.6 ± 1.7 µM - In vitro (AUC) [7]

Mouse E-

cadherin
Homophilic

160.0 ± 21.3

µM
- In vitro (AUC) [7]

C-cadherin

(EC1-2)
Homophilic -

3.9 s-1 and

0.02 s-1

Xenopus

(Single

Molecule

Force

Spectroscopy

)

[8]

C-cadherin

(EC1-5)
Homophilic -

0.00039 s-1

and 0.00001

s-1

Xenopus

(Single

Molecule

Force

Spectroscopy

)

[8]

Chicken N-

cadherin
Homophilic - -

In vitro (Force

Measurement

)

Type II

Cadherins

(various)

Homophilic
3.1 to 42.2

µM
- In vitro (AUC) [9]

Note: While the provided data is not exclusively from avian sources, it represents the best

available quantitative information on classical cadherin binding properties and is highly relevant

to understanding avian cadherin function due to the conserved nature of these molecules.

Experimental Protocols
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The following protocols are reconstructed based on the methodologies described in the

seminal papers by Takeichi and his colleagues, providing a detailed guide to the key

experiments that led to the discovery of cadherin function.

Cell Dissociation and Preparation of Single-Cell
Suspensions
This protocol is based on the methods used by Takeichi to differentiate between calcium-

dependent and independent adhesion systems.[1]

Materials:

Chinese hamster V79 cells or other adherent cell line

Ca2+- and Mg2+-free phosphate-buffered saline (CMF-PBS)

Trypsin solution (0.05% in CMF-PBS)

EDTA solution (0.02% in CMF-PBS)

Trypsin-Ca2+ solution (0.05% trypsin in PBS with 1 mM CaCl2)

Soybean trypsin inhibitor

Culture medium (e.g., DMEM with 10% fetal bovine serum)

Centrifuge

Hemocytometer or automated cell counter

Procedure:

Cell Culture: Grow cells to a sub-confluent monolayer in standard culture dishes.

Washing: Gently wash the cell monolayer twice with CMF-PBS to remove serum proteins.

Dissociation Treatments (Perform in parallel):
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Trypsin-EDTA Treatment: Incubate cells with Trypsin-EDTA solution at 37°C for 5-10

minutes, or until cells detach.

Trypsin-Ca2+ Treatment: Incubate cells with Trypsin-Ca2+ solution at 37°C for 15-20

minutes.

EDTA Treatment: Incubate cells with EDTA solution at 37°C for 10-15 minutes.

Inactivation and Collection:

For trypsin-treated cells, add an equal volume of culture medium containing serum or a

solution of soybean trypsin inhibitor to inactivate the trypsin.

Gently pipette the cell suspension up and down to create a single-cell suspension.

Transfer the cell suspension to a centrifuge tube.

Centrifugation and Resuspension:

Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.

Carefully aspirate the supernatant.

Resuspend the cell pellet in the desired buffer or medium for the subsequent aggregation

assay.

Cell Counting: Determine the cell concentration and viability using a hemocytometer and

trypan blue exclusion or an automated cell counter. Adjust the cell concentration as needed

for the aggregation assay.

Cell Aggregation Assay
This assay, central to the discovery of cadherins, measures the ability of dissociated cells to re-

adhere to one another.[1]

Materials:

Single-cell suspensions (prepared as described above)
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Aggregation medium (e.g., culture medium or a balanced salt solution)

24-well or 96-well culture plates

Orbital shaker

Inverted microscope

Digital camera and image analysis software (for quantification)

Procedure:

Plating: Add a defined number of cells (e.g., 2 x 105 cells in 0.5 mL of aggregation medium)

to each well of a culture plate.

Incubation and Agitation: Place the plate on an orbital shaker at a constant speed (e.g., 80

rpm) at 37°C. The gentle agitation prevents cells from settling and promotes cell-cell

collisions.

Monitoring Aggregation: At specific time points (e.g., 0, 15, 30, 60 minutes), take a small

aliquot of the cell suspension from a well and observe it under an inverted microscope.

Capture images of the cell aggregates.

Quantification: The extent of aggregation can be quantified by several methods:

Particle Counting: Count the number of single cells and aggregates in a defined area. A

decrease in the total number of particles (single cells + aggregates) over time indicates

aggregation. The aggregation index can be calculated as (N0 - Nt) / N0, where N0 is the

initial particle number and Nt is the particle number at time t.[10]

Aggregate Size Measurement: Use image analysis software to measure the area or

diameter of the aggregates. An increase in the average aggregate size over time indicates

aggregation.[11]

Immunoprecipitation of the Cadherin-Catenin Complex
This protocol is a generalized procedure for isolating cadherin and its associated proteins, the

catenins, from cell lysates.
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Materials:

Cultured cells or dissected tissue (e.g., chicken embryo neural tube)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Anti-N-cadherin antibody

Protein A/G-agarose beads or magnetic beads

Wash buffer (e.g., lysis buffer without detergents)

Elution buffer (e.g., SDS-PAGE sample buffer)

Microcentrifuge

SDS-PAGE and Western blotting reagents

Procedure:

Cell Lysis:

Wash cells with ice-cold PBS.

Add ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (cell lysate) to a new tube.

Pre-clearing (Optional but Recommended):

Add protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C to

reduce non-specific binding.

Centrifuge and collect the pre-cleared supernatant.
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Immunoprecipitation:

Add the anti-N-cadherin antibody to the pre-cleared lysate and incubate with gentle

rotation for 2-4 hours or overnight at 4°C.

Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-

antigen complexes.

Washing:

Pellet the beads by centrifugation and discard the supernatant.

Wash the beads three to five times with wash buffer. With each wash, resuspend the

beads, incubate briefly, and then pellet them.

Elution:

After the final wash, remove all supernatant.

Add elution buffer (e.g., 2x SDS-PAGE sample buffer) to the beads and boil for 5-10

minutes to release the proteins.

Analysis:

Centrifuge to pellet the beads.

Collect the supernatant containing the immunoprecipitated proteins.

Analyze the proteins by SDS-PAGE and Western blotting using antibodies against N-

cadherin, β-catenin, and α-catenin.

Signaling Pathways and Molecular Interactions
Cadherin-mediated adhesion is not a static process but is dynamically regulated by intracellular

signaling pathways that control cadherin expression and their connection to the cytoskeleton. A

key event in avian embryonic development that highlights this regulation is the migration of

neural crest cells.
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Cadherin Switching in Avian Neural Crest Cell Migration
During the epithelial-to-mesenchymal transition (EMT), neural crest cells delaminate from the

neural tube and migrate to various locations in the embryo. This process involves a dynamic

change in cadherin expression, often referred to as "cadherin switching."
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Cadherin switching during avian neural crest EMT.

Initially, premigratory neural crest cells in the dorsal neural tube express high levels of N-

cadherin and Cadherin-6B, which maintain their epithelial phenotype and adhesion within the

neural tube.[3][12] Upon induction of EMT, the expression of these cadherins is downregulated,

and the cells upregulate Cadherin-7.[3] This switch to a different cadherin type is thought to

reduce their adhesion to the neural tube and promote their migratory behavior.
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Regulatory Network of Cadherin Expression in Neural
Crest EMT
The process of cadherin switching is tightly regulated by a network of transcription factors and

signaling pathways. The transcription factor Snail2 plays a crucial role in repressing the

expression of Cadherin-6B, a key step in initiating neural crest cell delamination.[12] The Wnt/

β-catenin signaling pathway is also a major regulator, promoting the expression of cadherins

associated with the migratory phenotype, such as Cadherin-7 and Cadherin-11.[13][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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